(E)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
A study explored the inhibition of human carbonic anhydrases (CAs) using sulfonamides that include piperidinyl and sulfone moieties, similar to the structure of (E)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. These compounds showed inhibitory activity against hCA II, hCA I, CA IX, and CA XII, particularly relevant for targeting tumor-associated isoforms like CA IX and XII (Alafeefy et al., 2015).
Sulfomethylation of Polyazamacrocycles
Another study described the sulfomethylation of piperazine and polyazamacrocycles, processes that involve compounds structurally related to this compound. This study is significant for the development of mixed-side-chain macrocyclic chelates (van Westrenen & Sherry, 1992).
Synthesis of Dimethyl Sulfomycinamate
The synthesis of dimethyl sulfomycinamate, a derivative of the sulfomycin family of thiopeptide antibiotics, involved a process similar to the chemical structure of this compound. This synthesis demonstrates the potential pharmaceutical applications of such compounds (Bagley et al., 2005).
Polymorphism Control in Drug Development
Research on ASP3026, a compound structurally related to this compound, provided insights into controlling polymorphism in the drug development process. This study underscores the importance of understanding polymorphic forms in pharmaceutical compounds (Takeguchi et al., 2015).
Properties
IUPAC Name |
(E)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-18-11-16-17-15(18)24(21,22)13-6-8-19(9-7-13)14(20)5-4-12-3-2-10-23-12/h2-5,10-11,13H,6-9H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTRHKOZXFCZKM-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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